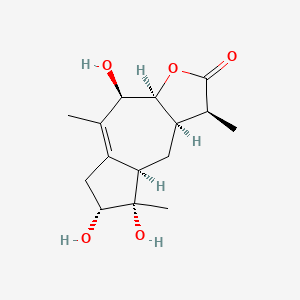
Propan-2-yl (3-chloro-4-ethoxy-5-methylphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl (3-chloro-4-ethoxy-5-methylphenyl)carbamate is a chemical compound with a complex structure that includes a carbamate group, a chloro-substituted aromatic ring, and an ethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl (3-chloro-4-ethoxy-5-methylphenyl)carbamate typically involves the reaction of 3-chloro-4-ethoxy-5-methylphenol with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Propan-2-yl (3-chloro-4-ethoxy-5-methylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloro group in the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted carbamates.
Aplicaciones Científicas De Investigación
Propan-2-yl (3-chloro-4-ethoxy-5-methylphenyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including its effects on enzymes or cellular processes.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: It can be used in the production of specialty chemicals or as a precursor in the manufacture of agrochemicals.
Mecanismo De Acción
The mechanism of action of Propan-2-yl (3-chloro-4-ethoxy-5-methylphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can interact with enzymes, potentially inhibiting their activity. The aromatic ring and substituents may also play a role in binding to target proteins or receptors, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Propan-2-yl (3-chloro-4-methoxy-5-methylphenyl)carbamate: Similar structure but with a methoxy group instead of an ethoxy group.
Propan-2-yl (3-chloro-4-ethoxyphenyl)carbamate: Lacks the methyl group on the aromatic ring.
Propan-2-yl (3-chloro-4-ethoxy-5-ethylphenyl)carbamate: Contains an ethyl group instead of a methyl group.
Uniqueness
Propan-2-yl (3-chloro-4-ethoxy-5-methylphenyl)carbamate is unique due to its specific combination of functional groups, which can influence its reactivity and potential applications. The presence of the ethoxy group, chloro substituent, and methyl group on the aromatic ring provides distinct chemical properties compared to similar compounds.
This detailed article provides an overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
84971-00-6 |
|---|---|
Fórmula molecular |
C13H18ClNO3 |
Peso molecular |
271.74 g/mol |
Nombre IUPAC |
propan-2-yl N-(3-chloro-4-ethoxy-5-methylphenyl)carbamate |
InChI |
InChI=1S/C13H18ClNO3/c1-5-17-12-9(4)6-10(7-11(12)14)15-13(16)18-8(2)3/h6-8H,5H2,1-4H3,(H,15,16) |
Clave InChI |
QENWQWCKFOESAJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1C)NC(=O)OC(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



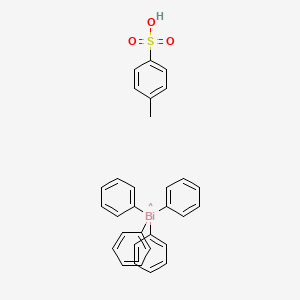

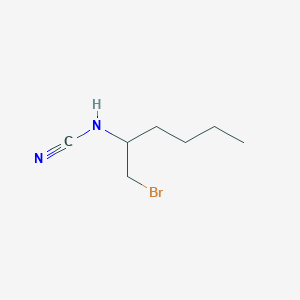
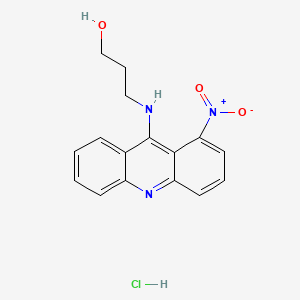
![3-(Piperidin-1-yl)-2-[(piperidin-1-yl)methyl]-1-(pyridin-3-yl)propan-1-one](/img/structure/B14426325.png)


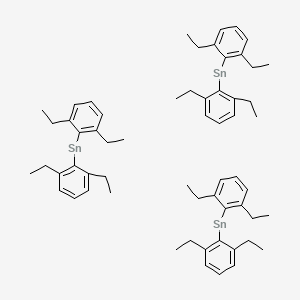
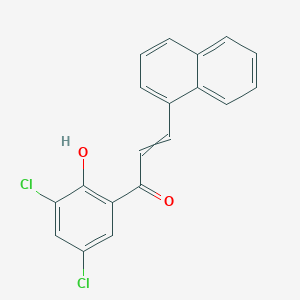
silane](/img/structure/B14426362.png)
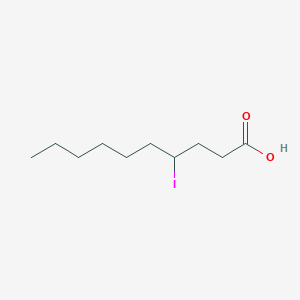
![3,6-Dimethylspiro[4.4]nona-2,6-dien-1-one](/img/structure/B14426374.png)
